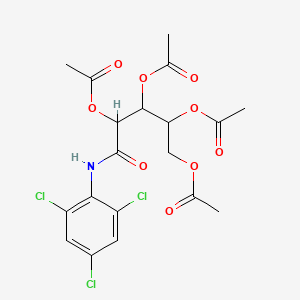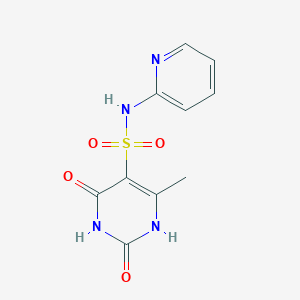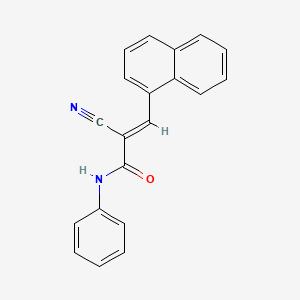![molecular formula C19H15ClN2O5 B11518169 2-[(3-Chlorophenyl)amino]-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11518169.png)
2-[(3-Chlorophenyl)amino]-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-CHLOROPHENYL)CARBAMOYL]METHYL 4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-CHLOROPHENYL)CARBAMOYL]METHYL 4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE typically involves multiple steps, starting with the preparation of the core structures. The process often includes:
Formation of the 3-chlorophenyl carbamoyl group: This can be achieved through the reaction of 3-chloroaniline with phosgene or a similar reagent to form the corresponding isocyanate, which is then reacted with methanol to yield the carbamate.
Synthesis of the 4-(2,5-dioxopyrrolidin-1-yl)benzoate: This involves the esterification of 4-aminobenzoic acid with succinic anhydride to form the pyrrolidinone ring.
Coupling of the two fragments: The final step involves coupling the two synthesized fragments under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[(3-CHLOROPHENYL)CARBAMOYL]METHYL 4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
[(3-CHLOROPHENYL)CARBAMOYL]METHYL 4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(3-CHLOROPHENYL)CARBAMOYL]METHYL 4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- [(3-BROMOPHENYL)CARBAMOYL]METHYL 4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE
- [(3-FLUOROPHENYL)CARBAMOYL]METHYL 4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE
- [(3-METHYLPHENYL)CARBAMOYL]METHYL 4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE
Uniqueness
[(3-CHLOROPHENYL)CARBAMOYL]METHYL 4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C19H15ClN2O5 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
[2-(3-chloroanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C19H15ClN2O5/c20-13-2-1-3-14(10-13)21-16(23)11-27-19(26)12-4-6-15(7-5-12)22-17(24)8-9-18(22)25/h1-7,10H,8-9,11H2,(H,21,23) |
InChI Key |
QYXVBZGQNIZDJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)OCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11518086.png)
![ethyl (2Z)-2-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-5-(4-chlorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11518118.png)
![3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11518119.png)
![1-[2-oxo-2-(propylamino)ethyl]-N-propylaziridine-2-carboxamide](/img/structure/B11518123.png)

![7-tert-butyl-3-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11518128.png)


![N-benzyl-2-{[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11518132.png)

methanone](/img/structure/B11518145.png)
![methyl 2-{[1,1,1,3,3,3-hexafluoro-2-(propanoylamino)propan-2-yl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11518153.png)


